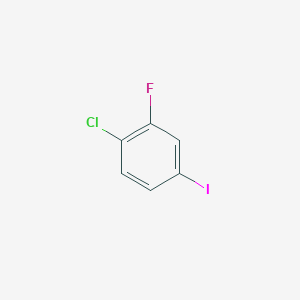

4-Chloro-3-fluoroiodobenzene

Descripción

Significance of Halogenated Benzene (B151609) Derivatives in Organic Synthesis and Beyond

Halogenated benzene derivatives are invaluable building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the precise construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai Beyond their role as synthetic intermediates, the halogen atoms themselves can impart desirable characteristics to the final products, such as increased metabolic stability in drug molecules or specific electronic properties in materials. smolecule.com

The Unique Role of Iodine in Aryl Chemistry and Halogen Bond Interactions

Among the halogens, iodine possesses unique characteristics that make it particularly useful in aryl chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering iodoarenes highly reactive in cross-coupling reactions. ossila.com This high reactivity often allows for milder reaction conditions and greater functional group tolerance. Furthermore, iodine is a potent halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net These directional and specific interactions are increasingly being harnessed in crystal engineering, supramolecular chemistry, and even catalysis. researchgate.netmdpi.com

Position of 4-Chloro-3-fluoroiodobenzene within the Class of Multi-Halogenated Aromatics

This compound is a tri-substituted haloarene, possessing three different halogen atoms—chlorine, fluorine, and iodine—on the benzene ring. nih.gov This specific arrangement of halogens provides a platform for highly selective and sequential chemical transformations. The distinct reactivities of the C-I, C-Cl, and C-F bonds allow chemists to introduce different functional groups at specific positions on the aromatic ring in a controlled manner. This multi-faceted reactivity makes this compound a valuable and versatile tool in the synthesis of complex, highly functionalized molecules.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. Key research areas include its use in palladium-catalyzed cross-coupling reactions to create novel organic compounds with potential applications in medicinal chemistry and materials science. chemicalbook.comvulcanchem.com For instance, it serves as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and materials with specific electronic properties. smolecule.comlookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 202982-67-0 | chemicalbook.com |

| Molecular Formula | C6H3ClFI | sigmaaldrich.com |

| Molecular Weight | 256.44 g/mol | smolecule.com |

| IUPAC Name | 1-Chloro-2-fluoro-4-iodobenzene | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMRRTIDEYNZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371444 | |

| Record name | 1-chloro-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-67-0 | |

| Record name | 1-Chloro-2-fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Chloro 3 Fluoroiodobenzene

Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple halogen atoms on the aromatic ring of 4-Chloro-3-fluoroiodobenzene opens up avenues for sequential and site-selective functionalization. The reactivity of these halogens in metal-catalyzed reactions is a key area of investigation, with the general trend in reactivity following the order of C-I > C-Br > C-Cl > C-F. This predictable reactivity allows for the targeted modification of the molecule.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki)

Palladium catalysts are paramount in facilitating a variety of cross-coupling reactions, with the Sonogashira and Suzuki-Miyaura couplings being prominent examples for the formation of new carbon-carbon bonds. In the context of this compound, the high reactivity of the carbon-iodine bond makes it the primary site for these transformations.

For instance, in the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, the reaction with this compound would be expected to proceed selectively at the iodo-position. A study on the closely related 4-[¹⁸F]fluoroiodobenzene demonstrated its successful use in Sonogashira cross-coupling reactions for the labeling of peptides, highlighting the feasibility of this reaction on similar scaffolds. researchgate.netnih.gov The typical conditions for such a reaction involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful tool for creating biaryl structures. For this compound, the Suzuki reaction is anticipated to occur preferentially at the C-I bond. The choice of catalyst, ligands, and reaction conditions can be tailored to ensure high selectivity and yield.

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

In the case of this compound, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. This is the rate-determining step and is favored for the C-I bond due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. ru.nl This step results in the formation of a palladium(II) intermediate.

The subsequent transmetalation step involves the transfer of the organic group from the organoboron (in Suzuki coupling) or the copper acetylide (in Sonogashira coupling) to the palladium center.

Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. Quantum chemical studies have shown that the activation barrier for the C-X bond decreases as the halogen substituent changes from F to I, which is attributed to a less destabilizing activation strain and a more stabilizing electrostatic interaction between the palladium catalyst and the substrate. ru.nl

The choice of the catalytic system, particularly the phosphine (B1218219) ligands coordinated to the palladium center, plays a crucial role in the efficiency and selectivity of cross-coupling reactions. The electron density and steric bulk of the phosphine ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, are highly effective as they promote both the oxidative addition of less reactive aryl chlorides and the subsequent reductive elimination. tcichemicals.com In the context of polyhalogenated substrates like this compound, the ligand can influence the chemoselectivity of the reaction. For example, in the Suzuki-Miyaura coupling of 4-chlorophenyl triflate, the use of PCy₃ favored reaction at the C-OTf bond, while PtBu₃ favored reaction at the C-Cl bond, demonstrating that the ligand can alter the conventional reactivity order. wikipedia.org This ligand-controlled regioselectivity is a powerful tool for directing the reaction to a specific halogen site. The development of specialized ligands, such as the Buchwald phosphine ligands, has significantly expanded the scope and applicability of palladium-catalyzed cross-coupling reactions.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions and the typical components of their catalytic systems.

| Reaction | Catalyst | Co-catalyst/Base | Ligand Type |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI, Amine Base (e.g., NEt₃) | Phosphines |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Base (e.g., K₂CO₃, Cs₂CO₃) | Phosphines (e.g., SPhos, XPhos) |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed Ullmann-type reactions are a classic method for forming carbon-heteroatom and carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide with a nucleophile such as an alcohol, amine, or thiol. organic-chemistry.org For this compound, the more reactive C-I bond would be the expected site of reaction in an Ullmann condensation.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems using soluble copper catalysts with supporting ligands has allowed for milder reaction conditions. wikipedia.org For instance, the N-arylation of amines with aryl iodides can be efficiently catalyzed by copper(I) iodide in the presence of a suitable ligand. mdpi.com Similarly, the O-arylation of phenols with aryl halides can be achieved under milder conditions using a copper catalyst with a ligand like picolinic acid. nih.gov

The mechanism of Ullmann-type reactions generally involves the formation of a copper(I) species which undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the nucleophile, followed by reductive elimination to yield the coupled product. organic-chemistry.org

Reactivity Differentiation of Halogen Atoms (Iodine vs. Chlorine vs. Fluorine)

The selective functionalization of this compound hinges on the differential reactivity of its three halogen atoms in cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. nih.gov This hierarchy is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage.

This inherent reactivity difference allows for sequential cross-coupling reactions. For example, a Sonogashira or Suzuki coupling can be performed selectively at the iodine position under conditions that leave the chlorine and fluorine atoms untouched. Subsequently, a more forcing set of conditions, potentially with a different catalyst or ligand system, could be employed to react at the chlorine position. The C-F bond is generally the most inert and typically requires harsh conditions or specialized catalysts for activation.

This chemoselectivity is a powerful strategy in organic synthesis, enabling the introduction of different functionalities at specific positions on the aromatic ring in a controlled and stepwise manner.

The following table outlines the general reactivity of the carbon-halogen bonds in this compound in palladium-catalyzed cross-coupling reactions.

| Halogen | Bond | Relative Reactivity | Typical Reaction Conditions |

| Iodine | C-I | Highest | Mild (e.g., room temperature to moderate heating) |

| Chlorine | C-Cl | Intermediate | More forcing (e.g., higher temperatures, stronger bases, specialized ligands) |

| Fluorine | C-F | Lowest | Very harsh/specialized catalysts |

Role of Other Transition Metal Catalysts (e.g., Nickel, Rhodium)

While palladium has been the dominant metal in cross-coupling catalysis, other transition metals, notably nickel and rhodium, have emerged as powerful alternatives with complementary reactivity.

Nickel-catalyzed cross-coupling reactions have gained significant attention due to nickel's lower cost and unique catalytic properties. Nickel catalysts can facilitate the coupling of traditionally less reactive electrophiles, such as aryl chlorides. nih.gov In the context of this compound, a nickel-based catalyst system could potentially be employed for the selective activation of the C-Cl bond after the C-I bond has been functionalized using a palladium catalyst. Nickel catalysts often operate via different mechanistic pathways than palladium, sometimes involving radical intermediates, which can lead to different reactivity and selectivity profiles. rsc.orgnih.gov The choice of phosphine ligands is also crucial in nickel catalysis to control the reactivity and stability of the catalytic species. researchgate.netprinceton.edu

Rhodium-catalyzed reactions, particularly those involving C-H activation, offer a distinct approach to the functionalization of aromatic rings. nih.govnih.gov While direct cross-coupling at the halogen sites of this compound by rhodium is less common than with palladium or nickel, rhodium catalysts could potentially be used for the functionalization of the C-H bonds on the aromatic ring, guided by a directing group. This would provide a complementary strategy to the cross-coupling reactions at the halogenated positions, further expanding the synthetic utility of this versatile building block. Rhodium(III) catalysts, for example, can activate C-H bonds via an electrophilic deprotonation pathway. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. In the case of this compound, the relative reactivity of the halogen atoms towards nucleophilic displacement is governed by a combination of factors, including the electronegativity of the halogen, the strength of the carbon-halogen bond, and the stability of the intermediate Meisenheimer complex.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing substituents ortho and para to the point of attack.

Generally, in nucleophilic aromatic substitution reactions of polyhalogenated benzenes, the fluoride (B91410) ion is the best leaving group among the halogens, followed by chloride. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage is not the rate-determining step.

For this compound, nucleophilic attack is expected to preferentially occur at the carbon atom bearing the fluorine atom (C-3) or the chlorine atom (C-4). The iodine atom at C-1 is the least likely to be displaced in an SNAr reaction due to the weaker electron-withdrawing nature of iodine compared to fluorine and chlorine, and the comparatively lower stability of the resulting intermediate.

The regioselectivity of the substitution (fluorine vs. chlorine displacement) would be influenced by the nature of the attacking nucleophile and the reaction conditions. Steric hindrance around the fluorine atom at the C-3 position, being ortho to both the chlorine and iodine atoms, might also play a role in directing the nucleophilic attack to the C-4 position.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Leaving Group | Activating/Deactivating Effects | Predicted Reactivity |

| C-3 | Fluorine | Activated by para-iodine and ortho-chlorine | Potentially favored due to the good leaving group ability of fluoride. |

| C-4 | Chlorine | Activated by meta-iodine and ortho-fluorine | May be competitive, depending on the nucleophile and reaction conditions. |

| C-1 | Iodine | Less activated compared to C-3 and C-4 | Displacement is unlikely under typical SNAr conditions. |

Note: This table is based on general principles of SNAr reactions and the known reactivity of related compounds, as specific experimental data for this compound is limited.

The reaction of this compound with amine derivatives is anticipated to proceed via a nucleophilic aromatic substitution mechanism. The selectivity of this reaction would be crucial for the synthesis of specifically substituted aniline (B41778) derivatives. Based on the principles discussed above, the reaction would likely yield a mixture of products resulting from the displacement of either the fluorine or the chlorine atom.

For instance, the reaction with a generic secondary amine, such as morpholine, could potentially lead to the formation of both 4-(4-chloro-2-iodophenyl)morpholine and 4-(3-fluoro-4-iodophenyl)morpholine. The product ratio would depend on the relative activation of the C-F and C-Cl bonds and the specific reaction conditions employed (e.g., solvent, temperature, and presence of a base).

In related systems, such as 2,4-dichloroquinazoline, reactions with various amines have shown a high degree of regioselectivity, with substitution occurring preferentially at the more activated position. nih.gov While this compound lacks the strong activating effect of a heterocyclic nitrogen atom, the electronic effects of the halogens would still direct the substitution.

Table 2: Potential Products of Nucleophilic Aromatic Substitution of this compound with a Secondary Amine (e.g., Morpholine)

| Product Name | Position of Substitution | Leaving Group |

| 4-(4-chloro-2-iodophenyl)morpholine | C-3 | Fluorine |

| 4-(3-fluoro-4-iodophenyl)morpholine | C-4 | Chlorine |

Note: The formation of these products is hypothetical and based on the expected reactivity. Experimental verification is required to determine the actual product distribution.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of halogenated iodobenzenes is characterized by the photodissociation of the carbon-iodine bond upon absorption of ultraviolet (UV) light. nih.govbris.ac.ukdntb.gov.ua The presence of other halogen substituents can influence the absorption spectrum and the subsequent excited-state dynamics.

The UV photochemistry of iodobenzenes is typically initiated by the excitation of an electron from a non-bonding orbital on the iodine atom to an antibonding σ* orbital of the C-I bond (n → σ* transition). This excitation populates repulsive potential energy surfaces, leading to the rapid cleavage of the C-I bond. nih.govbris.ac.uk

For fluorinated iodobenzenes, studies have shown that excitation in the near-UV region leads to the formation of both ground-state iodine atoms (I) and spin-orbit excited iodine atoms (I). nih.govbris.ac.uk The branching ratio between these two product channels is dependent on the excitation wavelength. The presence of fluorine atoms can also introduce π → π transitions in the absorption spectrum, which can provide additional pathways for dissociation. nih.gov

In the case of this compound, UV irradiation is expected to primarily induce the homolytic cleavage of the C-I bond, generating a 4-chloro-3-fluorophenyl radical and an iodine atom. The relative quantum yields of the I and I* channels would likely be influenced by the specific excitation wavelength and the electronic effects of the chlorine and fluorine substituents.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for studying the ultrafast dynamics of photochemical reactions. These methods allow for the direct observation of short-lived reaction intermediates, such as excited states and radicals.

While specific time-resolved studies on this compound are not available, research on similar molecules like fluorinated iodobenzenes has provided valuable insights. nih.govbris.ac.uk In such experiments, a short laser pulse (pump) initiates the photochemical reaction, and a second, time-delayed pulse (probe) monitors the changes in absorption of the sample. By varying the delay between the pump and probe pulses, the temporal evolution of the transient species can be followed.

For this compound, a femtosecond transient absorption experiment would be expected to reveal the rapid decay of the initially excited state, corresponding to the C-I bond cleavage, followed by the appearance of the absorption signature of the 4-chloro-3-fluorophenyl radical. The timescale of these processes would provide information about the dissociation dynamics.

The initial photoexcitation process dictates the subsequent reaction dynamics. The wavelength of the excitation light determines which electronic excited state is populated, and the potential energy surface of this state governs the ensuing bond-breaking and rearrangement processes.

For halogenated iodobenzenes, the interplay between different excited states (e.g., nσ* and ππ* states) is crucial in determining the final products and their energy distributions. nih.gov Non-adiabatic transitions between these potential energy surfaces, often occurring at conical intersections, can provide pathways for the formation of different electronic states of the products. The degree of fluorination has been shown to influence the energies of these excited states and the location of their intersections, thereby affecting the photodissociation dynamics. nih.govbris.ac.uk

In this compound, the presence of both chlorine and fluorine atoms would likely lead to a complex manifold of excited states. A detailed theoretical investigation of the potential energy surfaces would be necessary to fully understand the interplay between photoexcitation and the resulting reaction dynamics. fu-berlin.denih.govrsc.org

Electrophilic Reactivity of Halogenated Arenes

Electrophilic aromatic substitution is a fundamental class of reactions for arenes. However, the reactivity of the aromatic ring is significantly influenced by the nature of its substituents. In the case of this compound, the presence of three halogen atoms, which are electron-withdrawing groups, deactivates the benzene (B151609) ring towards electrophilic attack.

The introduction of an additional halogen atom onto an already halogenated arene like this compound presents a significant challenge in synthetic chemistry. researchgate.netacs.orgresearchgate.netnih.gov The halogens already present on the ring act as electron-withdrawing groups (EWGs) due to their inductive effect, which reduces the nucleophilicity of the aromatic system. acs.orgvanderbilt.edu This deactivation means that electrophilic halogenation reactions on such substrates typically require harsh conditions to proceed, which can limit the scope of applicable substrates and their functional group tolerance. acs.orgresearchgate.net

Conventional halogenation methods, such as using bromine (Br₂) with a Lewis acid, may fail to yield the desired product because the electron-deficient arene is not sufficiently nucleophilic. researchgate.net To overcome this, recent advancements have focused on developing milder and more efficient protocols. One successful approach involves the use of a Brønsted acid catalyst in conjunction with a protic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.netacs.orgnih.gov This system is capable of activating halogenating agents, enabling the halogenation of arenes containing EWGs under more gentle conditions. acs.orgnih.gov

The mechanism of electrophilic aromatic halogenation is a well-established process involving several key steps. For a deactivated substrate such as this compound, the reaction typically requires a catalyst to enhance the electrophilicity of the halogenating agent. wikipedia.org

The process is initiated by the interaction of the halogen molecule (e.g., Cl₂ or Br₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). This interaction polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the π-electrons of the aromatic ring. wikipedia.org

The subsequent nucleophilic attack by the benzene ring on the electrophilic halogen forms a resonance-stabilized carbocation intermediate, commonly referred to as an arenium ion or sigma complex. vanderbilt.edu The formation of this intermediate is the rate-determining step of the reaction, as it involves the temporary disruption of the ring's aromaticity, which carries a significant activation energy. wikipedia.org

Finally, a weak base, often the complex formed from the Lewis acid and the halide (e.g., FeCl₄⁻), abstracts a proton from the carbon atom bearing the new halogen. This step restores the aromaticity of the ring and regenerates the catalyst, yielding the halogenated product. youtube.com For iodination, the mechanism can differ slightly, sometimes requiring an oxidizing agent like nitric acid to generate the electrophilic iodine species ("I⁺"). wikipedia.org

Other Significant Organic Transformations

Beyond electrophilic substitution, the distinct reactivity of the carbon-halogen bonds in this compound makes it a valuable precursor for more complex molecular architectures. The general reactivity trend for these bonds in transition-metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F, allowing for selective functionalization at the iodine-bearing position. nih.gov

Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple consecutive reactions occur in a single operation without the need to isolate intermediates or change reaction conditions. wikipedia.orgbaranlab.org These reactions are prized for their atom economy and their ability to rapidly build molecular complexity from simple starting materials. wikipedia.org

While specific cascade reactions starting directly with this compound are not extensively documented, its structure makes it an ideal candidate for initiating such sequences. A cascade could commence with a selective cross-coupling reaction at the most reactive C-I bond. For example, a Suzuki or Sonogashira coupling could install a new functional group, which then participates in a subsequent intramolecular reaction, such as a cyclization, facilitated by the remaining halogen substituents. Such strategies are often employed in the total synthesis of complex natural products and in the construction of polycyclic indole (B1671886) frameworks. wikipedia.orgrsc.org The development of cascade C-H activated polyannulation reactions to create complex ring-fused polymers further illustrates the power of these processes in modern chemistry. chemrxiv.org

Molecular rearrangements are a class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer of the original molecule. wiley-vch.debyjus.com These reactions are fundamental in organic synthesis for transforming simple precursors into complex molecular structures. nih.gov Notable examples include the Beckmann rearrangement, which converts an oxime into an amide, and the Benzilic Acid rearrangement, which transforms 1,2-diketones into α-hydroxy carboxylic acids. wiley-vch.desolubilityofthings.com

This compound can serve as a key building block for constructing complex aromatic molecules that may subsequently undergo such rearrangements. For instance, a multi-substituted biaryl system, synthesized via a cross-coupling reaction using this compound, could be elaborated to contain a ketone or oxime functionality. This newly formed complex arene could then be subjected to conditions that induce a rearrangement, leading to a significant structural transformation and the creation of novel, intricate molecular architectures. nih.gov

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. mdpi.comnih.gov Aryl halides like this compound are excellent substrates for transition-metal-catalyzed cross-coupling reactions to forge these bonds. nih.gov

The high reactivity of the carbon-iodine bond allows for selective functionalization. For example, palladium- or copper-catalyzed reactions can be used to form C-N and C-O bonds. The Buchwald-Hartwig amination is a widely used palladium-catalyzed method for coupling aryl halides with amines to form arylamines (C-N bonds). Similarly, the Ullmann condensation, typically catalyzed by copper, is effective for synthesizing diaryl ethers (C-O bonds) from aryl halides and phenols. nih.govmdpi.com The use of this compound in these reactions allows for the introduction of nitrogen or oxygen nucleophiles at a specific position, leaving the less reactive chloro and fluoro substituents available for subsequent transformations.

Table 1: Carbon-Heteroatom Bond Forming Reactions with this compound This table is interactive. You can sort and filter the data.

| Bond Formed | Reaction Name | Typical Catalyst | Nucleophile | Product Type |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Palladium complex | Amine (R₂NH) | Arylamine |

| C-O | Ullmann Condensation | Copper complex | Alcohol/Phenol (ROH) | Diaryl/Alkyl-aryl ether |

| C-S | Buchwald-Hartwig-type Coupling | Palladium complex | Thiol (RSH) | Aryl sulfide |

| C-B | Miyaura Borylation | Palladium complex | Diboron ester | Arylboronic ester |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Currently, there is a lack of specific published research applying quantum mechanical methods to study the molecular structure and reactivity of 4-Chloro-3-fluoroiodobenzene.

No specific data from DFT calculations on the reaction energetics or transition states involving this compound are available in the scientific literature.

There are no published studies that utilize high-level ab initio methods such as CASSCF or CASPT2 to investigate the excited state properties of this compound.

Molecular Dynamics Simulations

A review of the literature indicates that molecular dynamics simulations have not been reported for this compound.

Mechanistic Elucidation through Computational Modeling

There is no available research that employs computational modeling to elucidate the reaction mechanisms of this compound.

Prediction of Reactivity and Selectivity

Specific computational predictions regarding the reactivity and selectivity of this compound are not documented in scientific publications.

Investigation of Halogen Bonding Interactions

Detailed computational investigations into the nature and strength of halogen bonding interactions involving this compound are absent from the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-chloro-3-fluoroiodobenzene, ¹H, ¹⁹F, and ¹³C NMR would each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of the three aromatic protons. Due to the substitution pattern, each proton is chemically distinct and would be expected to appear as a multiplet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would be influenced by the electronegativity and spatial arrangement of the halogen substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR analysis, with a wide chemical shift range that is very sensitive to the electronic environment. azom.com A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic effects of the adjacent chloro and iodo substituents. azom.comnih.gov Coupling between the ¹⁹F nucleus and the neighboring aromatic protons would also be observed, providing valuable information for signal assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The carbon atoms directly bonded to the halogen substituents would exhibit characteristic chemical shifts. For instance, the carbon attached to the iodine atom (C-I) is expected to resonate at a significantly upfield position (around 90-100 ppm) compared to the other aromatic carbons. The carbon bonded to fluorine would show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

Exemplary NMR Data for this compound

| ¹H NMR (Proton NMR) | ||

|---|---|---|

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | ~7.8 | Doublet of doublets |

| H-5 | ~7.4 | Doublet of doublets |

| H-6 | ~7.1 | Triplet |

| ¹³C NMR (Carbon-13 NMR) | ||

|---|---|---|

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C-1 (C-I) | ~95 | - |

| C-2 | ~130 | - |

| C-3 (C-F) | ~160 | Large ¹JCF |

| C-4 (C-Cl) | ~135 | - |

| C-5 | ~128 | - |

| C-6 | ~118 | - |

| ¹⁹F NMR (Fluorine-19 NMR) | ||

|---|---|---|

| Fluorine | Expected Chemical Shift (ppm) | Reference |

| F-3 | -110 to -130 | CFCl₃ |

Note: The data in these tables is exemplary and based on typical values for similar halogenated aromatic compounds. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (256.44 g/mol ). chemicalbook.com The isotopic pattern of this peak would be characteristic of the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. libretexts.org Fragmentation of the molecular ion would likely involve the loss of halogen atoms or other small neutral fragments, providing clues to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. For this compound, HRMS would confirm the elemental composition of C₆H₃ClFI.

Expected Mass Spectrometry Data for this compound

| GC-MS Data | |

|---|---|

| Expected Molecular Ion (M⁺) | m/z ≈ 256 |

| Key Fragmentation Pathways | Loss of I, Cl, F |

| Isotopic Pattern | Characteristic for one Cl and one I atom |

| HRMS Data | |

|---|---|

| Elemental Formula | C₆H₃ClFI |

| Calculated Exact Mass | 255.8952 |

Note: The data in these tables is based on theoretical calculations and expected fragmentation patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Key features would include C-H stretching vibrations of the aromatic ring, C=C stretching vibrations within the ring, and C-halogen (C-F, C-Cl, C-I) stretching vibrations. The positions of these bands would be influenced by the electronic effects of the substituents.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for vibrations that involve a significant change in polarizability, such as the symmetric stretching of the benzene ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. spectrabase.comnist.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the packing of molecules in the crystal lattice and for correlating solid-state properties with molecular structure. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Time-Resolved Spectroscopic Techniques (e.g., Time-Resolved IR, XUV Spectroscopy)

Time-resolved spectroscopic techniques are employed to study the dynamics of chemical processes that occur on very short timescales, such as photochemical reactions. wikipedia.orgyoutube.com For a molecule like this compound, these techniques could be used to investigate its behavior upon absorption of light.

Photodissociation Dynamics: Halogenated aromatic compounds are known to undergo photodissociation, where the absorption of UV light leads to the cleavage of a carbon-halogen bond. bris.ac.uk Time-resolved techniques could be used to monitor the initial excitation of the molecule and the subsequent breaking of the C-I, C-Cl, or C-F bond. The relative quantum yields of these different dissociation pathways could be determined, providing insight into the factors that control the photostability of the molecule.

Transient Species: Following photoexcitation, short-lived transient species such as radicals or excited states may be formed. ucl.ac.uk Time-resolved spectroscopy can detect and characterize these fleeting intermediates, providing a more complete picture of the photochemical reaction mechanism.

Applications in Advanced Organic Synthesis

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 4-Chloro-3-fluoroiodobenzene is a key intermediate, enabling the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce the 4-chloro-3-fluorophenyl moiety into larger scaffolds and to serve as a precursor for more complex substituted aromatic rings through sequential cross-coupling reactions.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The structural framework of this compound is integral to the synthesis of specific, high-value Active Pharmaceutical Ingredients (APIs). The differential reactivity of the iodine, chlorine, and fluorine atoms allows for controlled, stepwise modifications, which is a crucial aspect of multi-step API synthesis. nbinno.com

A significant application of a derivative of this compound is in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2) enzymes. The synthesis of Trametinib utilizes 2-fluoro-4-iodoaniline (B146158) as a key starting material, which can be prepared from this compound. This aniline (B41778) derivative is essential for constructing the core structure of the final drug molecule. The 2-fluoro-4-iodophenylamino group is a critical pharmacophore that binds to the allosteric site of the MEK enzyme.

| Precursor Derived from this compound | API/Drug Candidate | Therapeutic Area |

|---|---|---|

| 2-Fluoro-4-iodoaniline | Trametinib | Oncology (Metastatic Melanoma, Anaplastic Thyroid Cancer) |

Design and Synthesis of Enzyme Inhibitors

The 4-chloro-3-fluorophenyl motif, accessible from this compound, is a valuable component in the design of various enzyme inhibitors. The electronic properties conferred by the fluorine and chlorine atoms can significantly influence the binding affinity of a molecule to its target enzyme.

As mentioned, Trametinib is a prime example of an enzyme inhibitor whose synthesis relies on a precursor derived from this compound. It functions as a reversible, allosteric inhibitor of MEK1 and MEK2, preventing their phosphorylation and activation, which in turn inhibits the downstream signaling cascade often hyperactivated in certain cancers. sigmaaldrich.com

Furthermore, research has demonstrated the utility of 3-Chloro-4-fluoroiodobenzene in the synthesis of fused thiophene (B33073) derivatives that also act as MEK inhibitors. sigmaaldrich.com This highlights the broader applicability of this building block in developing novel kinase inhibitors. The strategic placement of the halogens on the benzene (B151609) ring allows for synthetic diversification to optimize inhibitor potency and selectivity.

| Enzyme Target | Inhibitor Class/Example | Relevance of this compound |

|---|---|---|

| MEK1/MEK2 | Trametinib | Precursor (2-fluoro-4-iodoaniline) is used in its synthesis. |

| MEK | Fused Thiophene Derivatives | Directly used in the synthesis of this class of inhibitors. sigmaaldrich.com |

Development of Antibacterial and Antiviral Agents

Halogenated aromatic compounds are established pharmacophores in the development of antimicrobial agents. The presence of halogens can enhance metabolic stability, membrane permeability, and binding interactions with microbial targets. While direct synthesis of commercial antibacterial or antiviral drugs from this compound is not widely documented in readily available literature, its structural motifs are relevant to this field. nbinno.com

For instance, studies on novel 4-chloro-3-nitrophenylthiourea derivatives have shown significant antibacterial activity against both standard and hospital-resistant strains of bacteria, including Staphylococcus aureus. nih.gov These compounds were found to inhibit bacterial type II topoisomerases. Although these specific derivatives are not synthesized from this compound, they underscore the therapeutic potential of the 4-chloro-3-substituted phenyl ring in the design of new antibacterial agents. The versatility of this compound allows for its potential use in creating diverse libraries of compounds for screening against bacterial and viral targets. nbinno.com

Radiosynthesis of ¹⁸F-Labeled Compounds for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of ¹⁸F-labeled radiotracers is a critical area of research in medical diagnostics. mdpi.comnih.gov Aromatic compounds containing fluorine are key targets for ¹⁸F-labeling.

A common strategy for the radiosynthesis of ¹⁸F-labeled aromatic compounds is the nucleophilic substitution of a suitable leaving group (such as a nitro group or a trimethylammonium salt) on an aromatic ring with [¹⁸F]fluoride. Precursors for these reactions can be synthesized from a variety of starting materials, and the structural features of this compound make it and its derivatives potentially useful in this context. While a direct example of ¹⁸F-labeling starting from this compound is not prominently featured in the literature, its derivatives can be functionalized to incorporate the necessary leaving groups for radiofluorination. This would allow for the synthesis of novel PET tracers for imaging various biological targets. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods, for which halogenated precursors are often well-suited. rsc.orgamsterdamumc.nl

Materials Science and Functional Materials

Beyond its applications in the life sciences, this compound is also a valuable precursor in the field of materials science, particularly for the synthesis of organic functional materials used in electronic displays.

Precursor for Organic Light-Emitting Diode (OLED) Materials

The synthesis of materials for Organic Light-Emitting Diodes (OLEDs) often involves the construction of complex aromatic molecules with specific electronic and photophysical properties. tcichemicals.comresearchgate.net Halogenated, and particularly fluorinated, aromatic compounds are of significant interest in the design of both emissive and host materials for OLEDs. mdpi.com The inclusion of fluorine atoms can modulate the energy levels (HOMO/LUMO) of the material, improve thermal stability, and influence intermolecular interactions, all of which are critical for device performance and longevity. tcichemicals.com

This compound has been identified as a key intermediate in the production of liquid crystal materials. nbinno.com Liquid crystals are the foundational technology for many types of displays (LCDs). The principles of molecular design for liquid crystals—creating rigid, anisotropic molecules with specific electronic properties—share common ground with the design of materials for OLEDs. The unique reactivity of this compound allows for its incorporation into larger, conjugated systems that are characteristic of OLED materials. Through reactions like Suzuki or Buchwald-Hartwig cross-coupling, the iodo- and chloro-substituents can be sequentially replaced to build up the complex architectures required for efficient charge transport and light emission in OLED devices.

Synthesis of Liquid Crystals and Carbazole (B46965) Derivatives

This compound serves as a key intermediate in the production of liquid crystal materials. researchgate.net The introduction of fluorine atoms into liquid crystal structures is a well-established strategy to modulate their mesomorphic and electro-optical properties, such as dielectric anisotropy. beilstein-journals.orgnih.gov While specific examples of liquid crystals directly synthesized from this compound are not extensively detailed in publicly available literature, its utility is inferred from the general importance of fluorinated and multi-halogenated benzenes in this field. The "push-pull" electronic nature created by the different halogen substituents can be exploited to design molecules with specific dipole moments, a critical factor in the performance of liquid crystal displays.

The synthesis of carbazole derivatives, a class of compounds with significant applications in materials science and medicinal chemistry, can be achieved through various palladium-catalyzed methods, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction typically involves the coupling of an amine with an aryl halide. Although a direct synthesis of a carbazole derivative from this compound is not explicitly documented in the provided search results, the general principles of these reactions suggest its potential as a precursor. For instance, a synthetic route could theoretically involve a sequential coupling, first at the iodine position with an appropriate aminobiphenyl derivative, followed by an intramolecular C-N bond formation to construct the carbazole core. The presence of the chloro and fluoro substituents would offer further sites for modification to fine-tune the electronic and photophysical properties of the final carbazole product.

Development of Special Functional Compounds

The unique electronic properties endowed by the combination of chloro, fluoro, and iodo substituents make this compound a valuable precursor for special functional compounds. Its role as a building block for novel molecular structures with specific electronic characteristics is a key area of its application. researchgate.net For example, it is utilized in the synthesis of precursors for Positron Emission Tomography (PET) radiotracers, which are crucial for advanced medical imaging techniques. researchgate.net The ability to selectively introduce a radiolabel at a specific position in the molecule is a testament to its controlled reactivity.

Furthermore, this compound is employed in the synthesis of organic electro-optic (OEO) materials. washington.eduresearchgate.net OEO materials are critical components in information technology, converting electrical signals into optical signals. The design of OEO chromophores often involves the precise arrangement of electron-donating and electron-withdrawing groups to maximize the material's hyperpolarizability. The halogenated benzene ring of this compound can serve as a core or a modifiable component in the synthesis of these complex chromophores.

Supramolecular Chemistry Applications

The iodine atom in this compound plays a crucial role in its application in supramolecular chemistry. Iodine is a potent halogen bond donor, capable of forming directional non-covalent interactions with Lewis bases. nih.gov Halogen bonding is an increasingly important tool in crystal engineering and the design of functional supramolecular materials. nih.gov These interactions can be used to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

While specific studies detailing the supramolecular assemblies of this compound are not prevalent in the provided search results, the principles of halogen bonding suggest its potential to form co-crystals and other supramolecular structures. nih.govresearchgate.netamazonaws.com By pairing this compound with suitable halogen bond acceptors, it is possible to construct novel materials with tailored properties, such as specific packing arrangements in the solid state, which can influence the material's optical or electronic behavior.

Agrochemical and Pesticide Synthesis

The incorporation of fluorine atoms and chloro-fluoro-substituted phenyl rings is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. researchgate.netnih.gov While a direct application of this compound in a commercial pesticide is not explicitly identified, its structural motifs are present in active compounds. For instance, a patent describes a herbicidal composition containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. epo.org The presence of a substituted chloro-fluorophenyl group highlights the relevance of this type of chemical scaffold in the agrochemical industry.

The synthesis of such complex agrochemicals often involves multi-step sequences where halogenated building blocks are essential. ccspublishing.org.cnresearchgate.net this compound, with its multiple reactive sites, could serve as a versatile starting material for the synthesis of various pesticide candidates, allowing for the introduction of different functional groups to optimize biological activity.

Fine Chemical Production (e.g., Dyes, Fragrances, Special Additives)

As a Versatile Building Block in Complex Molecular Architectures

The true strength of this compound lies in its role as a versatile building block for the construction of complex molecular architectures. nbinno.com The differential reactivity of its three halogen atoms allows for a programmed, multi-step synthesis strategy. libretexts.org Typically, the carbon-iodine bond is the most reactive and can be selectively functionalized through reactions like Suzuki or Sonogashira couplings, leaving the chloro and fluoro groups intact for subsequent transformations.

This sequential functionalization is a powerful tool in the total synthesis of natural products and other complex organic molecules. researchgate.netumontreal.caresearchgate.net For example, a synthetic chemist could first perform a cross-coupling reaction at the iodo position to introduce a large molecular fragment, then utilize the chloro group for a second coupling or a nucleophilic aromatic substitution, and finally, the less reactive fluoro group could either remain as a permanent feature of the target molecule or be subjected to a more forcing reaction condition for further modification. This step-wise approach provides a high degree of control over the final molecular structure, making this compound a valuable asset in the arsenal (B13267) of synthetic organic chemists. A documented application of this compound is in the preparation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene, showcasing a selective reaction at one of the halogen positions. sigmaaldrich.comsigmaaldrich.com

Environmental Chemistry and Degradation Studies of Halogenated Arenes

Environmental Fate and Persistence of Halogenated Compounds

The environmental persistence of halogenated compounds is a primary reason for their status as pollutants. askfilo.comaskfilo.com Their stability often means they resist natural breakdown processes, leading to their accumulation in soil, water, and biological tissues. nih.gov The structure of halogenated arenes, with the strong carbon-halogen bonds on an aromatic ring, confers significant resistance to degradation by soil bacteria and other natural mechanisms. ncert.nic.in

Factors influencing the persistence of a compound like 4-Chloro-3-fluoroiodobenzene include:

Chemical Stability : The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) plays a significant role. The presence of a highly stable C-F bond, alongside C-Cl and C-I bonds in the same molecule, creates a complex degradation profile.

Low Water Solubility : Halogenated arenes are generally hydrophobic, leading them to sorb to organic matter in soil and sediment, which can reduce their availability for microbial degradation.

Resistance to Microbial Attack : The electronic effects of halogen substituents can make the aromatic ring less susceptible to the initial enzymatic attacks that initiate biodegradation pathways. nih.gov

Due to these factors, halogenated aromatics can remain in the environment for extended periods, posing long-term risks. nih.gov

Degradation Methodologies for Detoxification

Various methods have been developed to break down persistent halogenated arenes into less toxic substances. These strategies range from chemical catalysis to biological and advanced oxidative processes.

Catalytic hydrodehalogenation (HDH) is a promising chemical method for the detoxification of halogenated arenes. rsc.org This process involves the replacement of a halogen atom with a hydrogen atom, effectively converting the toxic compound into a less harmful arene. nih.gov The reaction is typically carried out using a catalyst, often based on transition metals like palladium (Pd) or nickel (Ni), and a hydrogen source. rsc.orgresearchgate.net

HDH can proceed under mild conditions and can be applied to a wide range of aryl halides, including chlorides, bromides, and iodides. acs.orgepa.gov For a molecule like this compound, the reactivity of the halogens towards HDH would generally follow the order I > Br > Cl > F, reflecting the bond dissociation energies. This selectivity allows for stepwise dehalogenation. Ethanol and hydrazine (B178648) hydrochloride are among the hydrogen sources that can be used in these reactions. rsc.orgepa.gov

Table 1: Catalytic Systems for Hydrodehalogenation of Aryl Halides

| Catalyst System | Hydride Source | Target Halides | Key Features |

|---|---|---|---|

| Palladium (Pd) complexes with ylide-substituted phosphines | Ethanol | Aryl chlorides | Mild reaction conditions, can be used for deuteration. rsc.org |

| Palladium on charcoal (Pd/C) | Hydrazine hydrochloride | Aryl iodides, bromides, chlorides, fluorides | Room temperature reaction, high selectivity. epa.gov |

| Phenanthroline-based PNNP Cobalt(I) complex | H₂ gas | Aryl chlorides, bromides, iodides | Proceeds under mild conditions (1 atm H₂). acs.org |

This table provides an overview of different catalytic systems and is not an exhaustive list.

Bioremediation offers a sustainable and cost-effective approach to detoxifying environments contaminated with halogenated aromatic compounds. nih.gov This strategy utilizes microorganisms that have evolved metabolic pathways to degrade these persistent pollutants, often using them as a source of carbon and energy. nih.gov

The microbial degradation of halogenated arenes can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation : Bacteria often initiate the breakdown by using dioxygenase enzymes to hydroxylate the aromatic ring, forming catechols. nih.govnih.gov These intermediates are then further processed through ring cleavage pathways. oup.com The removal of halogen substituents can happen either before or after the aromatic ring is broken. oup.comworldscientific.com

Anaerobic Degradation : Under anaerobic conditions, a key process is reductive dehalogenation, where the halogenated compound is used as an electron acceptor, and the halogen is replaced by a hydrogen atom. nih.gov This process is particularly important for highly chlorinated compounds. researchgate.net For instance, anaerobic cultures have been shown to be effective in the reductive dechlorination of chlorinated benzenes. epa.govusgs.gov

The success of bioremediation depends on factors like the specific microbial strains present, environmental conditions (pH, temperature, presence of nutrients), and the structure of the pollutant itself. nih.govusgs.gov

In addition to biological processes, halogenated arenes can undergo abiotic transformations in the environment, primarily through hydrolysis and redox reactions. epa.gov While often slower than biodegradation, these chemical processes can contribute significantly to the natural attenuation of contaminants over long periods.

Hydrolysis : This process involves the reaction of the compound with water, which can lead to the replacement of a halogen substituent with a hydroxyl group. The rate of hydrolysis for aryl halides is generally very slow under typical environmental pH and temperature conditions. The stability of the carbon-halogen bond on the sp²-hybridized carbon of the benzene (B151609) ring makes it resistant to nucleophilic attack by water. epa.gov

Redox Reactions : Abiotic reduction is a more significant pathway for many halogenated compounds, especially in anoxic environments like sediments and groundwater. researchgate.net Naturally occurring reductants, such as iron-containing minerals (e.g., iron sulfides, magnetite) or dissolved organic matter, can donate electrons to the halogenated arene, leading to reductive dehalogenation. researchgate.netresearchgate.net This process is mechanistically similar to the initial step in anaerobic biodegradation but occurs without direct microbial catalysis. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of powerful remediation technologies designed to degrade recalcitrant organic pollutants. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). dtic.milmdpi.com These radicals are non-selective and can rapidly oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic halides. wikipedia.orgnih.gov

Electron beam irradiation is one such AOP that has proven effective for the degradation of halogenated benzenes in aqueous solutions. nih.govresearchgate.net When an electron beam passes through water, it generates a variety of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). Both the reductive species (e⁻aq, •H) and the oxidative species (•OH) can attack the halogenated arene.

Studies on compounds like chlorobenzenes and bromobenzene (B47551) have shown that degradation efficiency depends on the absorbed dose of the electron beam and the chemical structure of the pollutant. nih.govresearchgate.net The general order of degradation reactivity is often linked to the halogen present, with bromo- compounds degrading more readily than chloro- compounds, which aligns with the C-X bond strength. nih.gov

Structure-Reactivity Relationships in Environmental Transformation

The rate and pathway of environmental transformation for a halogenated arene are intrinsically linked to its molecular structure. nih.gov The number, type, and position of halogen substituents on the benzene ring dictate the compound's reactivity.

Key structural factors influencing reactivity include:

Nature of the Halogen : The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, iodinated and brominated arenes are generally more susceptible to both reductive dehalogenation and some oxidative attacks than their chlorinated and fluorinated counterparts. mdpi.com

Number of Halogen Substituents : Increasing the number of halogen substituents generally increases the compound's resistance to aerobic degradation. However, for anaerobic reductive dehalogenation, a higher degree of halogenation can sometimes lead to faster initial degradation rates. researchgate.net

Position of Substituents : The relative positions of halogens and other functional groups on the benzene ring affect the electron density distribution. studymind.co.uk This, in turn, influences the susceptibility of specific sites on the ring to enzymatic or chemical attack. For example, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. studymind.co.uk

For a molecule like this compound, the presence of three different halogens presents a complex case. The C-I bond would be the most likely site for initial reductive dehalogenation. The electron-withdrawing nature of all three halogens would deactivate the ring towards electrophilic attack, potentially slowing down certain oxidative degradation pathways. studymind.co.uk Quantitative structure-activity relationships (QSARs) are often used to model and predict the biodegradability and reactivity of such substituted benzenes based on their molecular properties. nih.gov

Future Directions and Emerging Research Avenues for 4 Chloro 3 Fluoroiodobenzene

Development of Novel and Highly Selective Synthetic Routes

Future research is geared towards the development of more efficient, selective, and sustainable methods for the synthesis of 4-chloro-3-fluoroiodobenzene and its derivatives. A key area of interest is the refinement of regioselective halogenation techniques that can precisely install the chloro, fluoro, and iodo groups onto an aromatic scaffold, minimizing the formation of isomeric impurities. researchgate.net Strategies involving C-H bond activation, where specific C-H bonds are targeted for functionalization, are particularly promising for creating asymmetric diaryl ethers and other complex molecules under mild, metal-free conditions. rsc.org

Another avenue of exploration is the use of advanced catalytic systems to control the regioselectivity of halogenation reactions. For instance, the development of catalysts that can selectively functionalize the C-H bond para to an existing iodine atom could provide a direct route to highly substituted benzene (B151609) derivatives. rsc.orgacs.org The in-situ generation of aryl hypervalent iodine intermediates is a key factor in achieving this para-selective C-H amination. acs.org

Table 1: Comparison of Synthetic Strategies for Halogenated Arenes

| Synthetic Strategy | Advantages | Challenges |

| Traditional Electrophilic Halogenation | Well-established, readily available reagents. | Often lacks regioselectivity, can require harsh conditions. researchgate.net |

| C-H Bond Functionalization | High atom economy, avoids pre-functionalized starting materials. rsc.org | Controlling selectivity among multiple C-H bonds remains a challenge. rsc.org |

| Directed Ortho Metalation | Excellent control of regioselectivity for ortho-substitution. | Requires a directing group, which may need to be installed and removed. |

| Halogen Dance Reactions | Allows for the synthesis of thermodynamically less favored isomers. | Can be difficult to control and may lead to mixtures of products. |

Exploration of Underutilized Reactivity Modes

While the iodine atom in this compound is the most reactive site for traditional cross-coupling reactions, future research will likely focus on exploiting the reactivity of the other halogen atoms and the aromatic ring itself. thieme-connect.com The development of catalytic systems that can selectively activate the C-Cl bond in the presence of the C-I bond would open up new avenues for sequential functionalization.

Furthermore, the unique electronic properties imparted by the fluorine and chlorine atoms can be harnessed to explore novel reactivity. For example, the electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Research into iodine(III)-catalyzed reactions, where the iodobenzene (B50100) moiety acts as a catalyst for oxidative cyclizations and other transformations, is another promising area. organic-chemistry.orgorganic-chemistry.org This approach offers a metal-free alternative for the synthesis of complex organic molecules. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant area for future development. researchgate.net Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. softecks.inrsc.orgrsc.org For halogenation reactions, which are often highly exothermic and use hazardous reagents, flow reactors provide superior heat and mass transfer, leading to improved selectivity and safety. softecks.inrsc.org

Automated synthesis systems can be used to rapidly screen reaction conditions and generate libraries of compounds derived from this compound. syrris.comchimia.ch This is particularly valuable in drug discovery, where the ability to quickly synthesize and test a wide range of analogs is crucial. chimia.ch The combination of flow chemistry and automation can accelerate the discovery of new materials and pharmaceuticals based on this versatile building block. soci.orgnih.gov

Table 2: Advantages of Flow Chemistry for Halogenated Arene Synthesis

| Feature | Benefit in Flow Chemistry |

| Enhanced Safety | Safe handling of hazardous reagents like elemental halogens; in-situ generation and consumption of reactive intermediates. softecks.in |

| Precise Temperature Control | Excellent heat transfer allows for the management of highly exothermic reactions, improving selectivity. rsc.org |

| Improved Mixing | Efficient mixing of reagents, including gas-liquid reactions, leads to faster reaction rates and higher yields. rsc.org |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization. nih.gov |

| Automation | Enables high-throughput screening of reaction conditions and library synthesis. syrris.com |

Advanced Applications in Targeted Therapeutics and Diagnostics

The unique properties of this compound make it a valuable precursor for the development of advanced therapeutics and diagnostic agents. nbinno.com Its utility as a building block for pharmaceutical intermediates is well-established, and future research will likely focus on its incorporation into more complex and targeted drug candidates. nbinno.com

In the field of diagnostics, the iodine atom can be replaced with a radioisotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nbinno.com The presence of the fluorine atom also opens up the possibility of developing ¹⁸F-labeled radiotracers, which are widely used in PET imaging. sigmaaldrich.com Future research will focus on developing efficient radiolabeling methods and applying these tracers to the diagnosis and monitoring of various diseases. The substitution of a pyridine (B92270) ring for the benzene ring in some radiopharmaceuticals has been explored to potentially improve tissue clearance rates. nih.gov

Design of Sustainable Catalytic Systems for Halogenated Arene Transformations

There is a growing emphasis on the development of sustainable and environmentally friendly chemical processes. For transformations involving halogenated arenes like this compound, this includes the design of greener catalytic systems. rsc.orgnih.gov Future research will focus on replacing traditional heavy metal catalysts (e.g., palladium) with more abundant and less toxic metals like copper or iron. mdpi.com

Biocatalysis, using enzymes to perform chemical transformations, is another promising avenue for sustainable synthesis. nih.gov The development of halogenating enzymes that can selectively install halogens onto aromatic rings could provide a green alternative to traditional chemical methods. nih.gov Additionally, research into recyclable catalysts and the use of environmentally benign solvents will be crucial for reducing the environmental impact of synthesizing and functionalizing this compound. nih.gov The development of catalyst-assisted reactions and the careful selection of solvents are key aspects of green chemistry. nih.gov

Computational Prediction and Rational Design of New Reactivity and Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the reactivity of molecules and designing new applications. nih.gov For this compound, computational methods can be used to predict the site-selectivity of various reactions, guiding the development of new synthetic strategies. nih.gov For example, Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms and predict the most likely products of a given transformation.

Furthermore, computational screening can be used to identify potential applications of this compound derivatives in areas such as materials science and drug discovery. By modeling the interactions of these molecules with biological targets or predicting their electronic properties, researchers can prioritize the synthesis of the most promising candidates. drugbank.com This rational design approach can significantly accelerate the discovery and development of new technologies based on this compound.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-fluoroiodobenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via halogen-exchange reactions. A common approach involves iodination of 4-chloro-3-fluorobenzene derivatives using iodine monochloride (ICl) or directed ortho-metalation followed by iodination. For optimization:

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agent) to improve yield .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate organic layers using dichloromethane or ethyl acetate.

- Column Chromatography : Use silica gel with non-polar solvents (hexane) to elute halogenated aromatics.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystals.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons as multiplets (δ 7.2–8.0 ppm).

- ¹³C NMR : Identify carbons adjacent to halogens (e.g., C-I at δ 90–100 ppm).

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z ≈ 256 (M⁺) with isotopic patterns characteristic of Cl and I .

- IR Spectroscopy : Confirm C-I stretches (~500–600 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Refer to SDS for emergency measures (e.g., eye wash, safety showers) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives.

- Ullmann Coupling : Use CuI/L-proline in DMSO to couple with amines or thiols.

- Optimize catalyst loading (0.5–5 mol%) and temperature (80–120°C) to minimize dehalogenation side reactions .

Q. What mechanistic insights are critical when studying nucleophilic aromatic substitution (SNAr) with this compound?

- Methodological Answer :

- Activation : The electron-withdrawing Cl and F groups meta to I enhance electrophilicity at the para position.

- Kinetics : Monitor reaction rates under varying conditions (polar aprotic solvents, elevated temperatures).

- Computational Studies : Use DFT calculations (e.g., Gaussian) to model transition states and charge distribution .

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields?

- Methodological Answer :

- Data Validation : Cross-check NMR/MS with authentic samples or literature.

- Controlled Experiments : Repeat reactions under standardized conditions to isolate variables (e.g., moisture, oxygen).

- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility.

- Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro